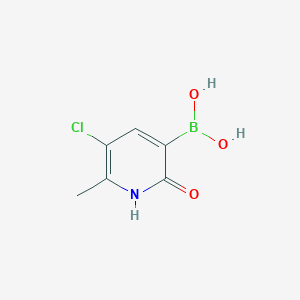
3-(シクロプロピルメトキシ)ピロリジン-1-カルボン酸 2,2,2-トリフルオロエチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a chemical compound characterized by its trifluoroethyl group and cyclopropylmethoxy moiety attached to a pyrrolidine ring
科学的研究の応用
医薬品化学および創薬
トリフルオロエチル シクロプロピルメトキシ ピロリジン カルボン酸塩は、医薬品化学におけるビルディングブロックとして潜在的な可能性を秘めています。研究者らは、そのユニークな構造的特徴により、新規薬物の設計におけるその使用を探索しています。ピロリジン環上の置換基を修飾することにより、科学者は薬理学的特性が向上したアナログを作成できます。 これらの誘導体は、特定の受容体、酵素、または経路を標的とする可能性があり、薬物開発のための貴重な候補となります .
有機合成のためのフッ素化ビルディングブロック
フッ素化された化合物は、合成化学において重要な役割を果たします。トリフルオロエチル シクロプロピルメトキシ ピロリジン カルボン酸塩は、トリフルオロエチル基の優れた供給源として役立ちます。研究者は、この部分をさまざまな有機分子に組み込むことができ、安定性、親油性、バイオアベイラビリティを向上させることができます。 トリフルオロエチル基は、化学反応における反応性と選択性に影響を与えることもでき、汎用性の高いビルディングブロックとなります .
農薬および作物保護
トリフルオロエチル基の電子求引性は、農薬の生物活性を高める可能性があります。研究者らは、新規殺虫剤、除草剤、殺菌剤の設計におけるその可能性を調査しています。 既存の活性化合物にトリフルオロエチル部分を付加することにより、彼らは効率の向上、環境への影響の低減、作物保護の強化を目指しています .
材料科学:低屈折率ポリマー
トリフルオロエチル シクロプロピルメトキシ ピロリジン カルボン酸塩は、低屈折率ポリマーの開発に貢献しています。これらの材料は、光導波路、反射防止コーティング、その他のフォトニックデバイスで用途が見られます。 科学者は、トリフルオロエチル基をポリマーの主鎖に組み込むことにより、光の分散が低減され、透明性が向上した材料を実現しています .
フォトニックおよび光学材料
研究者らは、フォトニックおよび光学アプリケーションにおけるトリフルオロエチル シクロプロピルメトキシ ピロリジン カルボン酸塩の使用を探索しています。その低い屈折率により、光導波路のクラッド層に適しています。 さらに、その透明性と低い表面張力は、光学コーティングとフィルムに有利です .
有機合成:トリフルオロメチル基の導入
トリフルオロエチル基は、トリフルオロメチル(CF3)部分の貴重な供給源です。研究者は、トリフルオロエチル シクロプロピルメトキシ ピロリジン カルボン酸塩を使用して、さまざまな有機分子にCF3基を導入することができます。これらの修飾された化合物は、しばしば反応性、親油性、および生物活性が変化します。 トリフルオロメチル基は、創薬および農薬研究において特に価値があります .
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution: Reacting a suitable pyrrolidine derivative with 2,2,2-trifluoroethyl chloroformate under basic conditions.
Esterification: Reacting 3-(cyclopropylmethoxy)pyrrolidine with trifluoroacetic anhydride in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the trifluoroethyl group.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and other substituted pyrrolidines.
Chemistry:
Catalyst Development: The compound can be used as a precursor for catalysts in organic synthesis.
Ligand Design: It serves as a ligand in coordination chemistry, aiding in the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Drug Design: It can be used in the design of new pharmaceuticals due to its bioactive properties.
Medicine:
Therapeutic Agents: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic agents for medical imaging.
Industry:
Material Science: The compound can be incorporated into materials to enhance their properties, such as thermal stability and chemical resistance.
Agriculture: It may be used in the formulation of pesticides and herbicides.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact mechanism depends on the biological context and the specific derivatives involved.
類似化合物との比較
2,2,2-Trifluoroethyl Acrylate: Similar in structure but lacks the pyrrolidine ring.
3-(Cyclopropylmethoxy)pyrrolidine-1-carboxylate: Lacks the trifluoroethyl group.
Trifluoroethyl Methacrylate: Similar trifluoroethyl group but different backbone.
Uniqueness: 2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is unique due to its combination of trifluoroethyl and cyclopropylmethoxy groups on a pyrrolidine ring, which imparts distinct chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
2,2,2-trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-10(16)15-4-3-9(5-15)17-6-8-1-2-8/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAYMHWRIUDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one](/img/structure/B2560035.png)





![3-(4-Chlorophenyl)-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2560042.png)




![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)

